

In-Depth Technical Guide: Binding Affinity of Kobe0065 to H-Ras

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Compound of Interest

Compound Name: Kobe0065

Cat. No.: B1684325

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This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **Kobe0065** to the GTP-bound form of H-Ras. The document details the quantitative binding data, the experimental methodologies employed for its determination, and the broader context of its impact on H-Ras signaling pathways.

Quantitative Binding Affinity Data

Kobe0065 has been identified as a competitive inhibitor of the interaction between H-Ras-GTP and the Ras-binding domain (RBD) of c-Raf-1. The inhibitory constant (K_i) represents a measure of the binding affinity of **Kobe0065** to H-Ras in the context of this protein-protein interaction. A lower K_i value indicates a higher binding affinity.

Compound	Target Interaction	Binding Affinity (Ki)	Method of Determination
Kobe0065	H-Ras·GTP - c-Raf-1 RBD	$46 \pm 13 \mu\text{M}$ [1][2][3][4]	In vitro competitive binding assay (estimated from binding kinetics)
Kobe2602 (analog)	H-Ras·GTP - c-Raf-1 RBD	$149 \pm 55 \mu\text{M}$ [3]	In vitro competitive binding assay (estimated from binding kinetics)
Kobe2601 (water-soluble analog)	H-Ras·GTP - c-Raf-1 RBD	$773 \pm 49 \mu\text{M}$ [5]	In vitro competitive binding assay

Experimental Protocols

The determination of the binding affinity of **Kobe0065** to H-Ras involved a series of biochemical and biophysical techniques. The primary method for quantifying the Ki value was an in vitro competitive binding assay, with structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Competitive Binding Assay for Ki Determination

This protocol describes a method to determine the inhibitory constant (Ki) of **Kobe0065** for the interaction between H-Ras and the c-Raf-1 Ras-binding domain (RBD). The assay measures the ability of **Kobe0065** to compete with c-Raf-1 RBD for binding to GTP-loaded H-Ras.

Materials:

- Recombinant human H-Ras (1-166) protein
- Recombinant GST-tagged c-Raf-1 RBD (amino acids 50-131)
- [γ - ^{35}S]GTPyS (non-hydrolyzable GTP analog)
- **Kobe0065**

- Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- Glutathione-sepharose resin
- Scintillation counter

Procedure:

- Preparation of GTP-loaded H-Ras:
 - Incubate purified H-Ras protein with a molar excess of [γ -³⁵S]GTPyS in binding buffer to allow for nucleotide exchange. This process loads the H-Ras with the radiolabeled, non-hydrolyzable GTP analog, locking it in an active conformation.
 - Remove unbound [γ -³⁵S]GTPyS by buffer exchange or size-exclusion chromatography.
- Competitive Binding Reaction:
 - Set up a series of reactions in microcentrifuge tubes, each containing a fixed concentration of [γ -³⁵S]GTPyS-loaded H-Ras.
 - Add varying concentrations of GST-c-Raf-1-RBD to the tubes.
 - To a parallel set of tubes, add the same concentrations of [γ -³⁵S]GTPyS-loaded H-Ras and GST-c-Raf-1-RBD, along with a fixed concentration of **Kobe0065** (or varying concentrations for dose-response analysis).
 - Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
- Pull-down and Quantification:
 - Add glutathione-sepharose resin to each tube to capture the GST-tagged c-Raf-1 RBD and any interacting H-Ras.
 - Incubate to allow for binding of the GST-tag to the resin.
 - Wash the resin pellets multiple times with binding buffer to remove unbound H-Ras.

- Measure the radioactivity of the washed pellets using a scintillation counter. The amount of radioactivity is proportional to the amount of H-Ras bound to the c-Raf-1 RBD.
- Data Analysis:
 - Plot the amount of bound H-Ras as a function of the GST-c-Raf-1-RBD concentration for both the reactions with and without **Kobe0065**.
 - The K_i value is then calculated from the binding kinetics using appropriate models for competitive inhibition, such as the Cheng-Prusoff equation, by analyzing the shift in the binding curves in the presence of the inhibitor.

NMR Spectroscopy for Structural Analysis

Due to the low water solubility of **Kobe0065**, a water-soluble analog, Kobe2601, was utilized for NMR studies to elucidate the binding site on H-Ras.

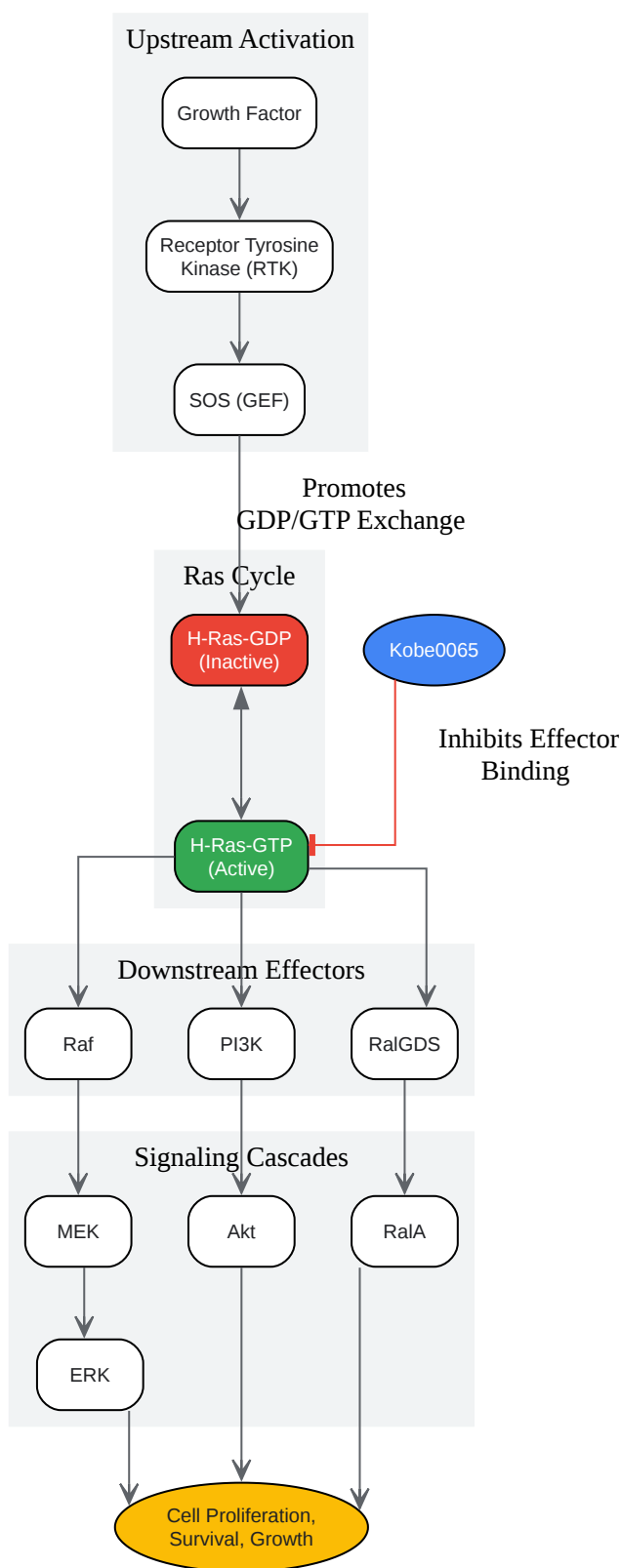
Procedure:

- Protein Preparation: Prepare uniformly ^{15}N -labeled H-Ras protein loaded with a non-hydrolyzable GTP analog (e.g., GppNHp). The T35S mutant of H-Ras may be used to stabilize a specific conformation for clearer NMR analysis.
- NMR Data Acquisition: Acquire two-dimensional ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled H-Ras in the absence and presence of Kobe2601.
- Chemical Shift Perturbation Analysis: Compare the HSQC spectra. Residues in the H-Ras protein that experience significant changes in their chemical shifts upon addition of Kobe2601 are identified as being part of or near the binding site.
- Structure Calculation: Use Nuclear Overhauser Effect (NOE) data to calculate the tertiary structure of the H-Ras-Kobe2601 complex, providing a detailed view of the binding interface.

Visualizations

H-Ras Signaling Pathway and Inhibition by Kobe0065

The following diagram illustrates the canonical H-Ras signaling pathway and the point of inhibition by **Kobe0065**. Upon activation by upstream signals, H-Ras-GTP binds to and activates multiple downstream effectors, including Raf, PI3K, and RalGDS. **Kobe0065** interferes with these interactions, thereby blocking the propagation of downstream signals.

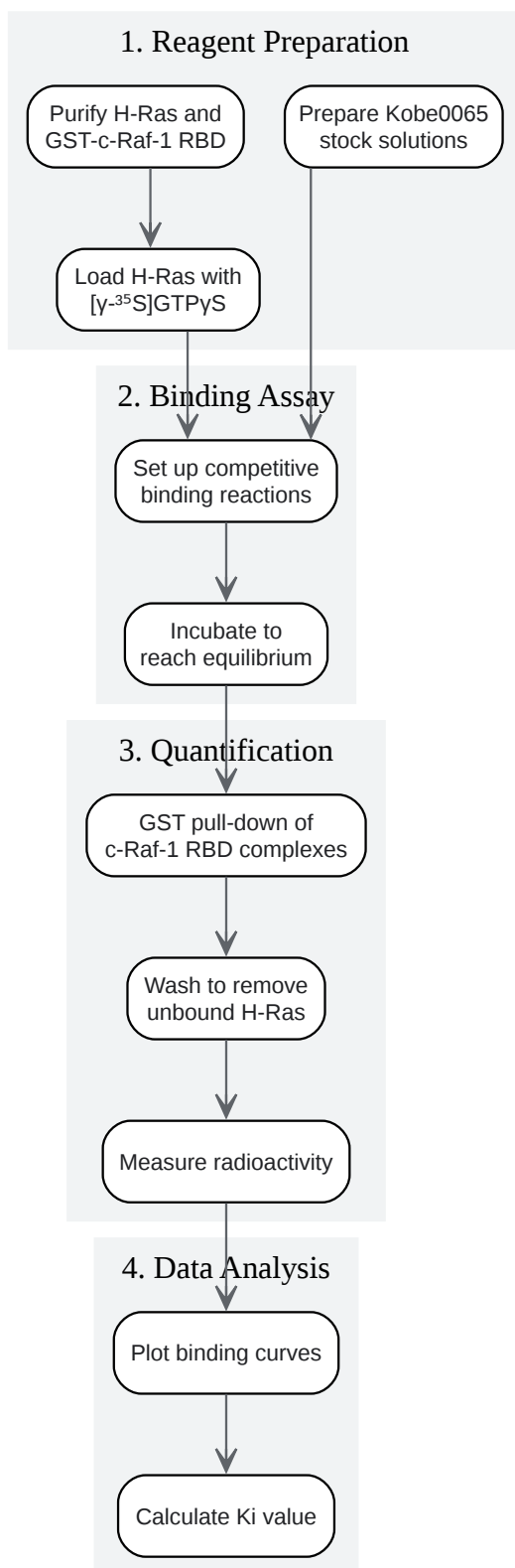


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Caption: H-Ras signaling pathway and the inhibitory action of **Kobe0065**.

Experimental Workflow for Ki Determination

The workflow for determining the inhibitory constant (K_i) of **Kobe0065** is a multi-step process that begins with the preparation of the necessary biological reagents and culminates in the analysis of binding data.



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